![molecular formula C20H17N9O2S B2447365 2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide CAS No. 1226438-71-6](/img/structure/B2447365.png)
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound contains several key functional groups including a benzimidazole, an oxadiazole, a thioether, and a tetrazole. These groups are common in many pharmaceutical compounds due to their diverse chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound are not available, general methods for synthesizing benzimidazoles and oxadiazoles involve cyclization reactions . For example, benzimidazoles can be synthesized from o-phenylenediamine and a carboxylic acid derivative .Molecular Structure Analysis
The benzimidazole and oxadiazole rings in the compound are aromatic, contributing to the compound’s stability. The tetrazole group can act as a bioisostere for a carboxylic acid group, potentially enhancing the compound’s biological activity .Chemical Reactions Analysis
Benzimidazoles, oxadiazoles, and tetrazoles can undergo a variety of chemical reactions. For instance, benzimidazoles can react with electrophiles at the nitrogen atoms or the carbon atoms adjacent to the nitrogen .Scientific Research Applications
Antibacterial Agents
2-((5-(2-(1H-benzo[d]imidazol-2-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-(1H-tetrazol-1-yl)phenyl)acetamide and its derivatives have been synthesized and examined for antibacterial activity. Compounds in this category were found to have significant activity against bacteria, marking them as potential antibacterial agents (Ramalingam et al., 2019).
Antimicrobial and Hemolytic Agents
These compounds have been synthesized and screened for antimicrobial and hemolytic activity. They showed variable activity against selected microbial species, with some exhibiting significant antimicrobial properties. This makes them potential candidates for antimicrobial applications (Rehman et al., 2016).
Corrosion Inhibition
Derivatives of 1,3,4-oxadiazole, including this compound, have been studied for their corrosion inhibition properties. These compounds have shown effectiveness in protecting mild steel in sulfuric acid, suggesting their utility in corrosion prevention applications (Ammal et al., 2018).
Antioxidant Activities
These compounds have been evaluated for their antioxidant properties. Some derivatives have demonstrated significant activity in inhibiting lipid peroxidation, suggesting their potential use as antioxidants (Alp et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-[[5-[2-(1H-benzimidazol-2-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-[4-(tetrazol-1-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N9O2S/c30-18(22-13-5-7-14(8-6-13)29-12-21-27-28-29)11-32-20-26-25-19(31-20)10-9-17-23-15-3-1-2-4-16(15)24-17/h1-8,12H,9-11H2,(H,22,30)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJCUNRTHTVDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCC3=NN=C(O3)SCC(=O)NC4=CC=C(C=C4)N5C=NN=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N9O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{4-[1-{2-[(4-fluorobenzyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]phenyl}-N-isobutylacetamide](/img/structure/B2447283.png)
![(Z)-2-[(4-methylphenyl)sulfonyl]-3-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-2-propenenitrile](/img/structure/B2447285.png)
![tert-butyl (1-{[1-(4-fluoro-3-methylphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidin-4-yl)carbamate](/img/structure/B2447286.png)
![N-(2-chlorophenyl)-2-((1-ethyl-6-(furan-2-ylmethyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2447287.png)
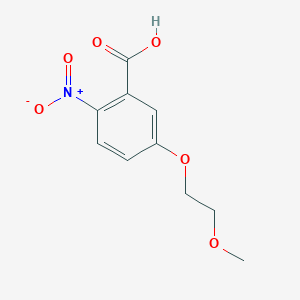
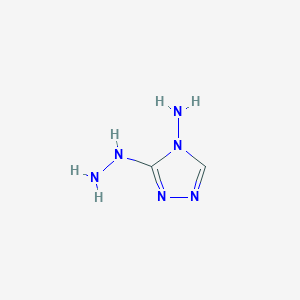

![2,5-dichloro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide](/img/structure/B2447296.png)
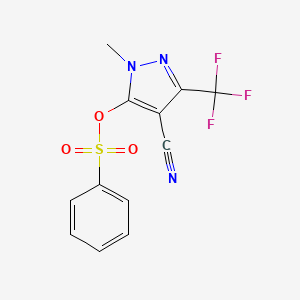
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2447298.png)
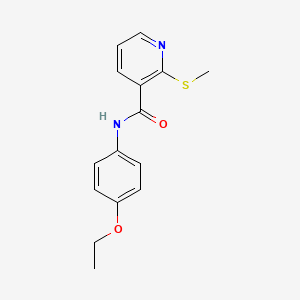
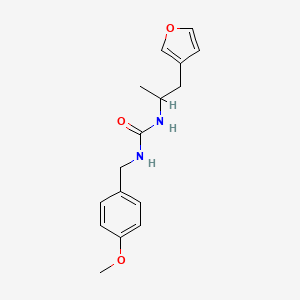
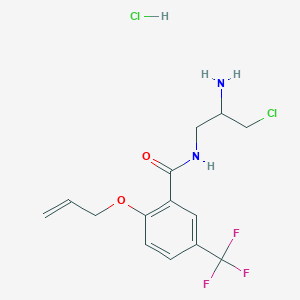
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2447304.png)